molecular formula C11H8N2O2 B1322730 [2,3'-Bipyridine]-5'-carboxylic acid CAS No. 35989-05-0

[2,3'-Bipyridine]-5'-carboxylic acid

Cat. No.: B1322730
CAS No.: 35989-05-0
M. Wt: 200.19 g/mol
InChI Key: CETDUWNFRJWXRN-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-5’-carboxylic acid: is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a carboxylic acid group attached to the 5’ position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5’-carboxylic acid often employs scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired yield .

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-5’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The coordination with metal ions also facilitates electron transfer processes, which are crucial in catalytic reactions .

Biological Activity

[2,3'-Bipyridine]-5'-carboxylic acid is a heterocyclic compound featuring two pyridine rings connected by a carbon chain, with a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study assessed its effects on human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In a recent study, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound in combination with traditional antibiotics. The results indicated enhanced activity when used in synergy with ampicillin against resistant strains of Staphylococcus aureus. The Fractional Inhibitory Concentration (FIC) index showed synergistic effects (FIC < 0.5), highlighting its potential as an adjuvant therapy.

Study 2: Anticancer Mechanisms

Another pivotal study focused on the anticancer mechanisms of this compound in various cancer cell lines. The findings indicated that the compound triggers cell cycle arrest at the G1 phase and induces apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V-positive cells upon treatment.

Research Findings

  • Synergistic Antimicrobial Activity : Combination therapy with this compound and conventional antibiotics showed improved efficacy against resistant bacterial strains.
  • Mechanisms of Action : The compound exhibits multiple mechanisms including apoptosis induction and cell cycle arrest in cancer cells.
  • Potential for Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound for new drug formulations targeting infections and cancer.

Properties

IUPAC Name

5-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDUWNFRJWXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628048
Record name [2,3'-Bipyridine]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35989-05-0
Record name [2,3'-Bipyridine]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,3'-bipyridine]-5'-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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